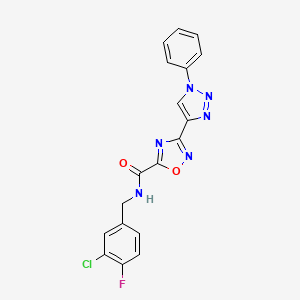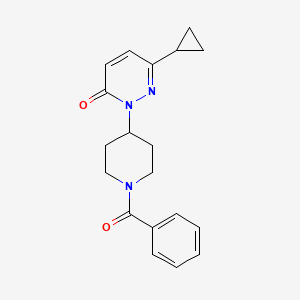
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,5-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,5-difluorobenzenesulfonamide and its derivatives have been explored for various scientific applications, including the development of potential therapeutic agents. For example, derivatives of celecoxib, a structurally similar sulfonamide, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds demonstrated significant therapeutic potential without causing tissue damage, highlighting the versatility of sulfonamide derivatives in drug development (Küçükgüzel et al., 2013).
DNA Binding and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. These studies have shown that the sulfonamide derivative plays a crucial role in the interaction with DNA and the ability to induce apoptosis in cancer cells, demonstrating the potential for sulfonamide-based compounds in cancer therapy (González-Álvarez et al., 2013).
Photodynamic Therapy Applications
New zinc phthalocyanine derivatives substituted with sulfonamide groups have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Antibacterial Agents
Sulfonamide derivatives bearing benzodioxane moiety have been synthesized and evaluated for their antibacterial potential against various Gram-negative and Gram-positive strains. This research indicates the significant role sulfonamides can play in developing new antibacterial agents (Abbasi et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the p300/CBP (CREB-binding protein) histone acetyltransferase domain . These are key transcriptional co-activators that are essential for a multitude of cellular processes and have been implicated in human pathological conditions, including cancer .
Mode of Action
The compound acts as a potent and selective inhibitor of the p300/CBP histone acetyltransferase domain . It competes with acetyl coenzyme A (acetyl-CoA) at the catalytic active site of p300 . The IC50 values are 2.6 and 9.8 nM for the CBP-bromodomain HAT-C/H3 (BHC) and p300-BHC domains, respectively .
Biochemical Pathways
The compound affects the dynamic and reversible acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription . This process is catalyzed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), and is associated with multiple diseases . By inhibiting the p300/CBP HAT domain, the compound can decrease acetylated histone H3 lysine 27 (H3K27Ac) levels in cells .
Result of Action
The compound’s action results in a reduction in the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin’s, and acute myeloid leukemia .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O5S/c18-12-6-7-13(19)15(8-12)27(24,25)20-14(11-4-2-1-3-5-11)9-21-16(22)10-26-17(21)23/h1-8,14,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXKESAAJKZWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2,2-bis(ethylsulfanyl)acetyl]-1-phenylurea](/img/structure/B2751453.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2751454.png)



![1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2751464.png)



![N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide](/img/structure/B2751471.png)



![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2751476.png)
